Methyl 4-(1H-indol-2-yl)benzoate
Overview
Description
“Methyl 4-(1H-indol-2-yl)benzoate” is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of indole, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . Further structural analysis such as NMR, HPLC, LC-MS, UPLC can be found in the relevant resources .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the searched resources, indole derivatives are known to undergo various chemical reactions .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 251.280 Da . Additional physical and chemical properties such as melting point, boiling point, and density can be found in the relevant resources .Scientific Research Applications
Photolysis and Artificial Breathing Reaction
Methyl 4-(1H-indol-2-yl)benzoate has been involved in the study of photolysis, particularly in reactions that mimic artificial breathing. A study by Lin & Abe (2021) demonstrated the light-triggered elimination of CO2 and absorption of O2 in photolysis of certain indole derivatives. This process is akin to an artificial breathing-type reaction and can be applied to transition metal-free oxidation of amino acids under mild conditions (Lin & Abe, 2021).
Antibacterial Activities
Research on derivatives of this compound has shown promising antibacterial properties. Murthy et al. (2011) synthesized and tested various methyl 4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, finding that some exhibited potent inhibitory activity against different bacterial strains, warranting further investigation (Murthy et al., 2011).
Anti-Cancer Activity
Compounds related to this compound have been evaluated for their anti-cancer properties. A study by Jing et al. (2012) on 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives showed significant antitumor activity against various cancer cells, suggesting potential for development as cancer inhibitory agents (Jing et al., 2012).
Hydrogen-Bonded Molecular Structures
This compound and its derivatives have been studied for their hydrogen-bonded supramolecular structures. For instance, Portilla et al. (2007) investigated three substituted 4-pyrazolylbenzoates, exploring their hydrogen-bonded structures in various dimensions (Portilla et al., 2007).
Crystal Engineering
In the field of crystal engineering, this compound derivatives have been used to study phase transitions in high-Z' structures. Johnstone et al. (2010) investigated how methyl 2-(carbazol-9-yl)benzoate, a related compound, undergoes a phase transition under high pressure, showcasing its applications in crystallographic studies (Johnstone et al., 2010).
Antioxidant and Antimicrobial Properties
Baytas et al. (2012) synthesized a series of 1H-1,2,4-triazole derivatives including methyl 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and evaluated their antioxidant and antimicrobial properties. These compounds showed promising results in scavenging radicals and inhibiting lipid peroxidation, as well as displaying antimicrobial activity (Baytas et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 4-(1H-indol-2-yl)benzoate is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, they can inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can have significant molecular and cellular effects .
Properties
IUPAC Name |
methyl 4-(1H-indol-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCCNBTEKIKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466962 | |
Record name | Methyl 4-(1H-indol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485321-10-6 | |
Record name | Methyl 4-(1H-indol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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